

ARP 100 MMP-2 inhibition confirmation

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Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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ARP-100 Profile and Selectivity

ARP-100 is widely recognized in research as a potent and **selective inhibitor of Matrix Metalloproteinase-2 (MMP-2)** [1] [2]. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various MMPs, which highlights its selectivity profile [1] [2]:

Matrix Metalloproteinase (MMP)	Reported IC ₅₀ Value
MMP-2 (Gelatinase A)	12 nM
MMP-9 (Gelatinase B)	0.2 μM (200 nM)
MMP-3 (Stromelysin-1)	4.5 μM
MMP-1 (Collagenase-1)	>50 μM
MMP-7 (Matrilysin)	>50 μM

Key Experimental Findings in Retinoblastoma Models

ARP-100 has demonstrated significant biological effects in *in vitro* studies using retinoblastoma cancer cell lines. The following table summarizes key findings from one such study [3]:

Experimental Model	Treatment	Key Findings
Y79 cell line (High metastatic potential) 5 μ M ARP-100		• Significant reduction in cellular migration. • Significant reduction in secretion of TGF- β 1.
Weri-1 cell line (Low metastatic potential) 5 μ M ARP-100		• Decreased cell viability. • Significant reduction in VEGF. • Significant reduction in secretion of TGF- β 1.

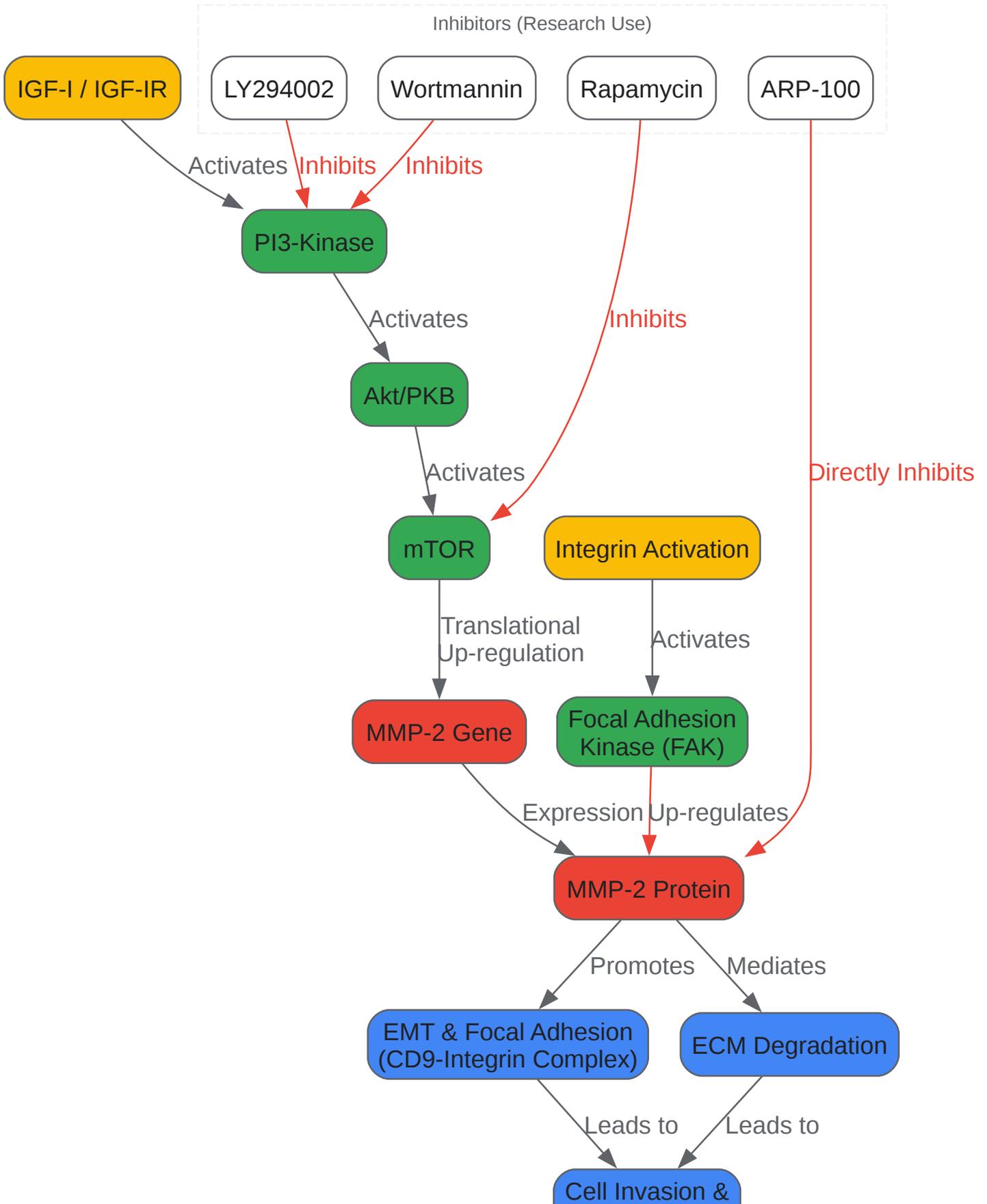
Detailed Experimental Methodology

The experimental data summarized above was obtained using the following key protocols [3]:

- **Cell Culture and Treatment:** The human retinoblastoma cell lines Y79 and Weri-1 were used. Cells were grown in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum. For experiments, **ARP-100** was used at a concentration of **5 μ M** [3].
- **Migration Assays:**
 - **Wound Healing Assay:** This classic method measured the collective cell migration into a "wound" scratched into a confluent cell monolayer.
 - **Boyden Chamber Assay:** This transwell assay quantified the invasive capacity of cells through a porous membrane toward a chemical attractant.
- **Protein Level Quantification:**
 - **Enzyme-Linked Immunosorbent Assay (ELISA):** Cell lysates were analyzed using commercial ELISA kits to measure protein levels of **VEGF** (40 μ g of lysate) and **TGF- β 1** (40 μ g of lysate). The assays involved a 2-hour sample incubation, followed by sequential incubations with a biotin-conjugated antibody and streptavidin-HRP. Protein levels were detected through a colorimetric reaction [3].
- **Cell Viability Assessment:** The study measured cell viability, though the specific assay used (e.g., MTT, Trypan Blue exclusion) was not detailed in the provided excerpt [3].

MMP-2 in Cellular Signaling

MMP-2 expression and activity are regulated by complex cellular signaling pathways. The diagram below illustrates the key pathways identified in the search results, which involve PI3K/Akt/mTOR and Integrin/Focal Adhesion Kinase (FAK) signaling [4] [5] [6].



Metastasis

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This diagram shows that **ARP-100** acts by directly inhibiting the MMP-2 protein. In contrast, other inhibitors like Rapamycin work upstream by targeting mTOR, which is part of the PI3K/Akt pathway that regulates MMP-2 gene translation [4] [5]. Furthermore, MMP-2 expression is also linked to Focal Adhesion Kinase (FAK) signaling, which is activated by integrins and promotes processes like Epithelial-to-Mesenchymal Transition (EMT), enhancing cell invasion [6].

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